Cas no 333987-02-3 (tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate)
tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Tert-butyl 4-((1h-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate
- JCQFJSDMYSFYCH-UHFFFAOYSA-N
- t-Butyl 4-(1H-benzimidazol-1-ylmethyl)-1-piperidinecarboxylate
- tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate
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- Inchi: 1S/C18H25N3O2/c1-18(2,3)23-17(22)20-10-8-14(9-11-20)12-21-13-19-15-6-4-5-7-16(15)21/h4-7,13-14H,8-12H2,1-3H3
- InChI Key: JCQFJSDMYSFYCH-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(CN2C=NC3C=CC=CC2=3)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 413
- Topological Polar Surface Area: 47.4
tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2158-0872-2μmol |
tert-butyl 4-[(1H-1,3-benzodiazol-1-yl)methyl]piperidine-1-carboxylate |
333987-02-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2158-0872-5μmol |
tert-butyl 4-[(1H-1,3-benzodiazol-1-yl)methyl]piperidine-1-carboxylate |
333987-02-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2158-0872-10μmol |
tert-butyl 4-[(1H-1,3-benzodiazol-1-yl)methyl]piperidine-1-carboxylate |
333987-02-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2158-0872-20μmol |
tert-butyl 4-[(1H-1,3-benzodiazol-1-yl)methyl]piperidine-1-carboxylate |
333987-02-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2158-0872-1mg |
tert-butyl 4-[(1H-1,3-benzodiazol-1-yl)methyl]piperidine-1-carboxylate |
333987-02-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2158-0872-2mg |
tert-butyl 4-[(1H-1,3-benzodiazol-1-yl)methyl]piperidine-1-carboxylate |
333987-02-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2158-0872-3mg |
tert-butyl 4-[(1H-1,3-benzodiazol-1-yl)methyl]piperidine-1-carboxylate |
333987-02-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2158-0872-4mg |
tert-butyl 4-[(1H-1,3-benzodiazol-1-yl)methyl]piperidine-1-carboxylate |
333987-02-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2158-0872-5mg |
tert-butyl 4-[(1H-1,3-benzodiazol-1-yl)methyl]piperidine-1-carboxylate |
333987-02-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2158-0872-10mg |
tert-butyl 4-[(1H-1,3-benzodiazol-1-yl)methyl]piperidine-1-carboxylate |
333987-02-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate
tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate, identified by the CAS number 333987-02-3, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, and incorporates a tert-butyl group and a benzodiazole moiety. The integration of these functional groups imparts unique properties to the molecule, making it a subject of interest in contemporary research.
The structure of tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate is characterized by a piperidine ring substituted at the 4-position with a benzodiazole group. The benzodiazole moiety, which consists of a benzene ring fused to a diazole ring, is known for its aromaticity and potential for participating in hydrogen bonding. The tert-butyl group attached to the piperidine ring serves as an electron-donating substituent, which can influence the electronic properties of the molecule. This combination of structural features makes the compound suitable for exploring its role in drug design and material science.
Recent studies have highlighted the importance of heterocyclic compounds like tert-butyl benzodiazole piperidine carboxylate in medicinal chemistry. Researchers have focused on the potential of such compounds as scaffolds for developing new drugs targeting various therapeutic areas. For instance, the benzodiazole group has been associated with anti-inflammatory and antioxidant activities, while the piperidine ring can enhance bioavailability and pharmacokinetic properties.
In terms of synthesis, tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate can be prepared through a variety of organic reactions. One common approach involves nucleophilic substitution or coupling reactions to introduce the benzodiazole group onto the piperidine ring. The tert-butyl group can be introduced via esterification or alkylation reactions. These synthetic strategies are well-documented in organic chemistry literature and provide a foundation for further modifications and derivatization of the molecule.
The application of computational chemistry tools has significantly advanced our understanding of this compound's properties. Molecular modeling studies have revealed insights into its conformational flexibility, electronic distribution, and potential binding modes with biological targets. Such analyses are crucial for guiding experimental studies aimed at optimizing its pharmacological profile.
In conclusion, tert-butyl 4-(1H-1,3-benzodiazol-1-yl)methylpiperidine-1-carboxylate represents an intriguing molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research in drug discovery and materials science. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing modern chemical science.
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